![molecular formula C11H11N5OS3 B1306555 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide CAS No. 775297-25-1](/img/structure/B1306555.png)

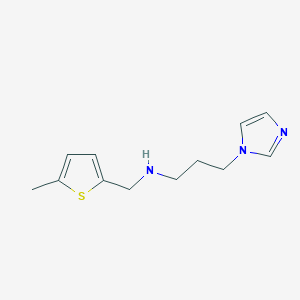

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

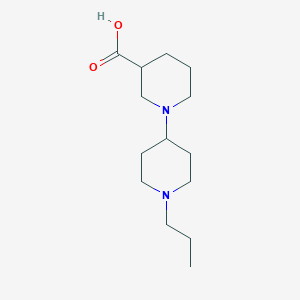

“2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide” is a chemical compound used for proteomics research . It has a molecular weight of 251.33 .

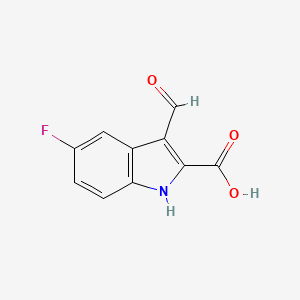

Molecular Structure Analysis

The InChI code for this compound is1S/C10H9N3OS2/c11-9-12-13-10 (16-9)15-6-8 (14)7-4-2-1-3-5-7/h1-5H,6H2, (H2,11,12) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.33 . Other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Thiadiazole derivatives have been identified as potent antimicrobial agents. They can be designed to target specific bacteria or fungi, providing a pathway for new antibiotic drugs .

Antituberculous Activity

These compounds have shown promise in the treatment of tuberculosis due to their ability to inhibit mycobacterial growth .

Anti-inflammatory and Analgesic Uses

Thiadiazole derivatives are also known for their anti-inflammatory and analgesic properties, making them candidates for pain relief and inflammation management .

Antiepileptic Effects

Some thiadiazole derivatives have been used as anticonvulsants, offering potential treatments for epilepsy .

Anticancer Potential

Research has indicated that certain thiadiazole derivatives exhibit anticancer activities, possibly exceeding the efficacy of existing reference drugs .

Antiviral Properties

These compounds have been explored for their antiviral capabilities, which could lead to new treatments for viral infections .

Diuretic and Muscle Relaxant Activities

Thiadiazole derivatives can act as diuretics and muscle relaxants, providing therapeutic options for conditions requiring such effects .

Antidepressant and Antiplatelet Functions

Lastly, they have been investigated for their antidepressant and antiplatelet activities, which could be beneficial in treating depression and preventing blood clots .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 2-amino-5-mercapto-1,3,4-thiadiazole , which has been studied for its electrochemical behavior . .

Mode of Action

It’s known that the compound exhibits an “electron transfer + chemical reaction (ec) mechanism” in electrochemical studies . This suggests that the compound may interact with its targets through electron transfer, leading to subsequent chemical reactions.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 2-amino-5-mercapto-1,3,4-thiadiazole , it may potentially influence similar biochemical pathways.

Eigenschaften

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5OS3/c1-5-6(2)19-9(7(5)3-12)14-8(17)4-18-11-16-15-10(13)20-11/h4H2,1-2H3,(H2,13,15)(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESDMUYVWIAYHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C(S2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329202 |

Source

|

| Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733099 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide | |

CAS RN |

775297-25-1 |

Source

|

| Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)